Bis(3-aminooxetan-2-yl) oxalate
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Overview
Description
Bis(3-aminooxetan-2-yl) oxalate is a chemical compound with the molecular formula C₅H₉NO₅ It is characterized by the presence of two oxetane rings, each substituted with an amino group at the 3-position, and an oxalate group linking the two oxetane units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-aminooxetan-2-yl) oxalate typically involves the formation of oxetane rings followed by their functionalization. One common method is the cyclization of appropriate precursors through intramolecular etherification or epoxide ring opening/ring closing reactions . The oxetane rings can be synthesized from sugar derivatives or through electrophilic halocyclization of alcohols . The amino groups are introduced via reduction of oxime intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Bis(3-aminooxetan-2-yl) oxalate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using peroxy acids.
Reduction: The oxime intermediates can be reduced to amines.
Substitution: The oxetane rings can participate in nucleophilic substitution reactions, leading to ring-opening or ring-expansion products.
Common Reagents and Conditions
Oxidation: Peroxy acids such as peroxytrifluoroacetic acid.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the oxetane rings.
Reduction: Amino derivatives of the oxetane rings.
Substitution: Various substituted oxetane derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(3-aminooxetan-2-yl) oxalate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Bis(3-aminooxetan-2-yl) oxalate involves its interaction with molecular targets through its functional groups. The amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, while the oxetane rings can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various pathways .
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C8H12N2O6 |
---|---|
Molecular Weight |
232.19 g/mol |
IUPAC Name |
bis(3-aminooxetan-2-yl) oxalate |
InChI |
InChI=1S/C8H12N2O6/c9-3-1-13-7(3)15-5(11)6(12)16-8-4(10)2-14-8/h3-4,7-8H,1-2,9-10H2 |
InChI Key |
WUMASPLSIOTVFH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(O1)OC(=O)C(=O)OC2C(CO2)N)N |
Origin of Product |
United States |
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